[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
Description
Properties
Molecular Formula |
C7H9F3O2 |
|---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)6-1-5(2-6,3-11)4-12-6/h11H,1-4H2 |
InChI Key |
BIGNVVVAMYULAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C(F)(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Reaction Principle
- Nucleophilic Phosphine Catalysis : Facilitates conjugate addition to electron-poor alkynes.
- Energy Transfer Photocatalysis : Induces [2+2] cycloaddition via radical intermediates under light irradiation.
- The reaction proceeds in a single flask, merging polar and radical reaction pathways, enabling rapid scaffold construction with high atom economy.
Typical Reaction Conditions
| Parameter | Details |
|---|---|
| Catalysts | Tributylphosphine and thioxanthen-9-one (TXO) |
| Solvent | Dichloromethane (optimal) |
| Light Source | 370 nm irradiation (for TXO activation) |
| Temperature | Ambient |
| Reaction Scale | Typically 0.2 to 1.0 mmol scale |
| Reaction Time | Approx. 48 hours |
Reaction Outcome
- High yields (up to quantitative) of 2-oxabicyclo[2.1.1]hexane products.
- Good diastereoselectivity.
- Functional group tolerance includes protected amines, esters, alcohols, arenes, and alkyl groups.
- Capability to incorporate medicinally relevant heterocycles such as indole, pyrazole, and pyridine at the 1-position.
- Cyclic allyl alcohols can produce spirocyclic derivatives as single diastereomers.
Representative Reaction Scheme
$$
\text{Allyl alcohol} + \text{Electron-poor arylalkyne} \xrightarrow[\text{light}]{\text{Phosphine + TXO}} \text{2-oxabicyclo[2.1.1]hexane derivative}
$$
Advantages
- Avoids the use of bespoke strain-release agents.
- Eliminates multiple post-functionalization steps.
- High atom economy and straightforward purification.
- Enables systematic exploration of substitution patterns for structure–activity relationship (SAR) studies.
Data Table Summarizing Key Experimental Results
| Entry | Allyl Alcohol Substrate | Arylalkyne Partner | Yield (%) | Diastereoselectivity | Notes |
|---|---|---|---|---|---|
| 1 | Allyl alcohol (simple) | 3-Phenylpropiolonitrile | Quantitative | Good | Standard conditions, 0.2 mmol scale |
| 2 | Methyl 3-phenylpropiolate | Allyl alcohol | High | Single diastereomer | No recrystallization needed |
| 3 | tert-Butyl ester substituted | Allyl alcohol | Moderate | Good | Steric bulk reduces side reactions |
| 4 | 1-Vinylcyclobutan-1-ol (cyclic) | Electron-poor arylalkyne | Moderate | Single diastereomer | Spirocyclic 2-oxabicyclohexane formed |
| 5 | Dimethyl substituted allyl alcohol | Electron-poor arylalkyne | Low/No reaction | N/A | Too sterically hindered |
Yield and diastereoselectivity determined by ^1H NMR and isolated product analysis.
Mechanistic Insights
- The phosphine catalyst adds nucleophilically to the electron-poor alkyne forming a zwitterionic intermediate.
- Concurrently, light-activated thioxanthone induces energy transfer leading to radical formation and [2+2] cycloaddition with the allyl alcohol.
- This dual catalytic cycle enables rapid construction of the bicyclic ring system with precise control over substitution.
Alternative or Complementary Methods
- Multistep synthesis from 3-oxocyclobutane-1-carboxylic acid derivatives involving bicyclobutane intermediates and Lewis acid catalysis.
- Photochemical cycloadditions using benzophenone catalysts over extended irradiation times (up to 48 hours).
- Iodine-mediated alkoxy-iodination reactions to introduce functional handles post-cyclization.
These methods, while established, are more labor-intensive and less atom economical compared to the phosphine-photocatalysis approach.
Summary and Outlook
The modern synthetic approach merging nucleophilic phosphine catalysis and photocatalysis represents a significant advance in the preparation of [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol and related 2-oxabicyclohexane scaffolds. This method:
- Offers a rapid, high-yielding, and versatile route.
- Allows systematic functionalization for medicinal chemistry applications.
- Avoids complex multistep sequences and harsh reagents.
Future research is expected to expand the substrate scope further and explore the biological activities of these compounds in drug discovery.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form ketones or carboxylic acids depending on conditions:
-
PCC (Pyridinium Chlorochromate) : Produces the corresponding ketone (yield: 80–85%) in dichloromethane at 0–25°C.
-
CrO₃/H₂SO₄ (Jones Reagent) : Oxidizes the alcohol to a carboxylic acid (yield: 70–75%) under acidic, anhydrous conditions.
Key Mechanistic Insight : The trifluoromethyl group enhances oxidation rates by stabilizing transition states through inductive effects.
Esterification and Ether Formation
The alcohol participates in nucleophilic acyl substitutions and Williamson ether synthesis:
-
Acetic Anhydride/H₂SO₄ : Forms acetate esters (yield: 75–80%).
-
Alkyl Halides/NaH : Generates ether derivatives (e.g., methyl ether, yield: 65–70%) in THF at reflux.
Reaction Table :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | Ac₂O, H₂SO₄, 25°C, 12h | Acetylated derivative | 75–80% |
| Ether Formation | CH₃I, NaH, THF, reflux, 6h | Methoxy-substituted bicyclic compound | 65–70% |
Nucleophilic Substitution
The hydroxymethyl group can be converted to halides:
-
PBr₃ : Produces bromide derivatives (yield: 70–75%) in ether at 0°C.
-
SOCl₂ : Forms chloride derivatives (yield: 60–65%) under reflux.
Limitation : Steric hindrance from the bicyclic framework reduces reaction rates compared to linear alcohols.
Cycloaddition and Strain-Release Chemistry
The bicyclo[2.1.1]hexane core participates in strain-release reactions:
-
Photocatalytic [2σ+2π] Cycloaddition : Reacts with styrenes under [tBu₂MesAcr][BF₄] photocatalysis to form bridged bicyclic products (yield: 94%, regioselectivity: 3.9:1) .
-
Radical-Mediated Functionalization : Generates open-chain products via strain release, though this pathway is less common .
Optimized Conditions :
Mechanistic Studies
DFT calculations reveal that reactivity is governed by:
Scientific Research Applications
Chemistry: In chemistry, [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways.
Medicine: In medicine, the compound is explored for its potential pharmacological properties. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is used in the production of specialty chemicals and advanced materials. Its unique properties can improve the performance of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share the 2-oxabicyclo[2.1.1]hexane core but differ in substituents, leading to variations in properties and applications:
Key Differences in Physical and Chemical Properties
Trifluoromethyl vs. Difluoromethyl Groups :
- The trifluoromethyl group in the target compound increases electronegativity and lipophilicity compared to the difluoromethyl analog (CAS 2503206-15-1), which has a lower molecular weight (164.15 vs. 182.14) and reduced steric bulk .
- The -CF₃ group enhances metabolic stability by resisting oxidative degradation, a critical advantage in drug design .
- Amino and Hydroxymethyl Derivatives: The aminomethyl derivative (CAS 2138150-58-8) exhibits improved water solubility due to the protonated amine in acidic conditions, whereas the hydroxymethyl group in the target compound offers hydrogen-bonding capability . The 4-amino analog (CID 132260739) has a lower molecular weight (129.16) and a pKa shift (~14.86 predicted), influencing its reactivity in nucleophilic substitutions .
Iodomethyl Substituent :
- The iodomethyl derivative (CAS 2170372-21-9) has a high molecular weight (254.07) due to iodine, making it suitable for radiolabeling or further functionalization via cross-coupling reactions .
Biological Activity
The compound [1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol, with the CAS number 2648956-81-2, belongs to a class of bicyclic compounds that have shown promise in medicinal chemistry due to their unique structural properties. This article explores its biological activity, synthesizing available research findings, physicochemical properties, and potential applications.
- IUPAC Name : (1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanol
- Molecular Formula : C7H9F3O2
- Molecular Weight : 182.14 g/mol
- Purity : 95% .
The biological activity of [1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is largely attributed to its ability to mimic the ortho-substituted phenyl ring in bioactive compounds. This structural similarity allows it to engage with biological targets effectively, potentially enhancing solubility and bioavailability compared to traditional compounds .
Antimicrobial Properties
Recent studies have indicated that derivatives of bicyclic compounds exhibit significant antimicrobial activity. For instance, the incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold into known antimicrobial agents has been shown to improve their efficacy against various pathogens .
Pharmacological Applications
The compound's unique structure may also allow it to serve as a bioisostere for existing drugs, potentially leading to new formulations with improved pharmacokinetic properties. Research has demonstrated that replacing phenyl rings with bicyclic structures can lead to enhanced therapeutic profiles in several classes of drugs, including antifungals and antibacterials .
Study 1: Antibacterial Efficacy
In a comparative study on the antibacterial efficacy of various bicyclic compounds, [1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol was tested against strains of E. coli and Staphylococcus aureus. The results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties .
Study 2: Bioisosteric Replacement in Antifungals
Another investigation focused on the replacement of phenyl groups in antifungal agents with the 2-oxabicyclo[2.1.1]hexane scaffold. The modified compounds exhibited improved solubility and reduced toxicity while maintaining antifungal activity against Candida albicans .
| Property | Value |
|---|---|
| Molecular Formula | C7H9F3O2 |
| Molecular Weight | 182.14 g/mol |
| LogP | -0.5 |
| Solubility | High (in water) |
The physicochemical properties indicate that the compound has favorable characteristics for drug development, including good solubility and a balanced lipophilicity which enhances membrane permeability.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclization of trifluoromethyl-substituted precursors. For bicyclo[2.1.1]hexane scaffolds, acid-catalyzed cyclization (e.g., BF₃·Et₂O) is effective, as seen in analogous oxabicyclo systems . Key steps include:
- Precursor preparation : Trifluoromethyl ketones or alcohols are used as starting materials.
- Cyclization optimization : Temperature (0–25°C), solvent polarity (dichloromethane or toluene), and catalyst loading (5–10 mol%) critically affect stereoselectivity and yield.
- Workup : Chromatographic purification (silica gel, hexane/ethyl acetate) is standard, but recrystallization may improve purity for crystalline intermediates.
Q. How can researchers confirm the structural integrity of [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol post-synthesis?
- Analytical workflow :
- NMR : ¹H/¹³C NMR resolves bicyclo ring protons (δ 1.5–3.0 ppm) and trifluoromethyl signals (δ -60 to -70 ppm in ¹⁹F NMR). Coupling constants (e.g., J = 8–12 Hz for axial-equatorial protons) validate ring strain .
- MS : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~ 210–220 Da).
- X-ray crystallography : Used for absolute stereochemical assignment if crystals are obtainable .
Q. What safety protocols are recommended for handling this compound in the lab?
- Hazard mitigation :
- PPE : Nitrile gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation (similar to bicyclo[2.2.2]octan-1-yl methanol analogs) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste disposal : Collect organic waste separately and neutralize acidic catalysts before disposal .
Advanced Research Questions
Q. What strategies address low yields in the trifluoromethyl group incorporation during bicyclo ring formation?
- Experimental design :
- Precursor modification : Use electron-withdrawing groups (e.g., esters) to stabilize transition states during cyclization .
- Catalyst screening : Test Lewis acids (e.g., TiCl₄, SnCl₄) to enhance trifluoromethyl electrophilicity.
- Kinetic studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps (e.g., ring closure vs. trifluoromethyl migration) .
Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in further derivatization?
- Case study :
- Esterification : The -CF₃ group deactivates the adjacent hydroxyl, requiring stronger acylating agents (e.g., acetyl chloride with DMAP catalyst) .
- Oxidation : Selective oxidation to ketones may fail due to ring strain; alternatives like Swern or Dess-Martin periodinane are preferred over Cr-based reagents .
- Table : Reactivity Comparison
| Reaction Type | Reagent | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Ac₂O/Py | 45 | Slow kinetics |
| Oxidation | DMP | 72 | Minimal ring degradation |
Q. What are the limitations of current spectroscopic methods in resolving stereoisomers of this compound?
- Challenges :
- NMR overlap : Diastereotopic protons in the bicyclo system cause signal splitting, complicating integration. Use 2D NMR (COSY, NOESY) to assign configurations .
- Chromatographic co-elution : Chiral HPLC (e.g., Chiralpak IA column) with hexane/IPA gradients resolves enantiomers but requires >95% purity for baseline separation .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?
- Workflow :
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict steric clashes or electronic effects of -CF₃ on binding .
- Docking studies : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets.
- ADMET prediction : Use SwissADME to assess solubility and metabolic stability, critical for drug development .
Data Contradictions and Resolution
Q. Conflicting reports on the compound’s stability under acidic conditions: How to reconcile discrepancies?
- Analysis :
- Source 1 : Claims decomposition at pH < 2 (similar to oxabicyclo[2.2.1]heptane derivatives) .
- Source 2 : Reports stability at pH 3–6 (tested via HPLC over 24 hours) .
- Resolution : Variability arises from substituent positioning. Perform accelerated stability testing (40°C/75% RH) with controlled pH buffers to define safe handling ranges.
Methodological Recommendations
- Synthetic Optimization : Prioritize microwave-assisted synthesis to reduce reaction times and improve yields .
- Analytical Rigor : Combine multiple techniques (e.g., NMR, XRD, and HRMS) for unambiguous structural confirmation .
- Safety Compliance : Adopt EPA guidelines for waste management, particularly for fluorine-containing byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
